![molecular formula C13H11ClN2OS2 B2483827 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one CAS No. 799837-78-8](/img/structure/B2483827.png)

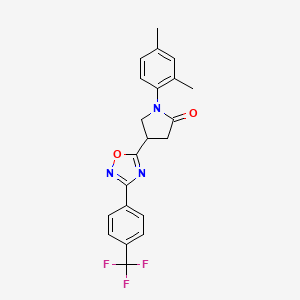

1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

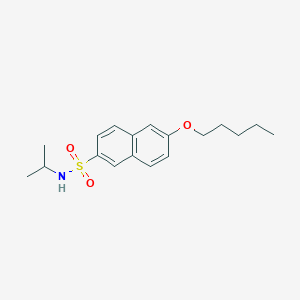

The compound “1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms. It appears to contain two thiophene rings, a pyrazole ring, and a chloroethanone group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via coupling reactions . For instance, donor-acceptor polymers are synthesized via coupling reaction between donor and acceptor units .Scientific Research Applications

Organic Synthesis

The compound can be used in organic synthesis, particularly in the formation of acylated derivatives . These derivatives can undergo further chemical reactions, such as nucleophilic substitution and condensation .

Pharmaceutical Research

In pharmaceutical research, the compound has been employed to synthesize novel anti-tumor drugs . These drugs have shown promising cytotoxic activity against various cell lines .

Preparation of Surfactants

The compound is also utilized in the preparation of surfactants, which can enhance drug delivery and pharmacokinetics .

Synthesis of Donor-Acceptor Polymers

The compound can be used in the synthesis of donor-acceptor polymers via direct C-H arylation polymerization . These polymers have significant interest in organic electronic applications .

Electron-Transporting Hole Blockers

The compound can function as an electron-transporting hole blocker in blue-emitting organic electroluminescent devices .

Anticancer Activity

The compound has been studied for its in vitro anticancer activity . The results showed promising potential for the development of new anticancer agents .

Mechanism of Action

Target of Action

Compounds with similar structures, such as cyanoacetamides, have been reported to interact with a variety of enzymes and receptors, leading to diverse biological activities .

Mode of Action

For instance, it might bind to the active sites of enzymes or receptors, thereby modulating their activity .

Biochemical Pathways

Compounds with similar structures have been known to influence various regulated cell death (rcd) pathways, including pyroptosis, apoptosis, necroptosis, and ferroptosis . These pathways play crucial roles in maintaining homeostasis and host defense against pathogens .

Pharmacokinetics

Similar compounds have been reported to have diverse pharmacokinetic properties, which can significantly impact their bioavailability and therapeutic efficacy .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiviral effects .

Action Environment

Similar compounds have been reported to be sensitive to various environmental factors, such as temperature, ph, and the presence of other substances .

properties

IUPAC Name |

2-chloro-1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2OS2/c14-8-13(17)16-10(12-4-2-6-19-12)7-9(15-16)11-3-1-5-18-11/h1-6,10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXJAFXYJIYLRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CCl)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483746.png)

![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)

![2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2483754.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2483756.png)

![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2483767.png)